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Compound of Interest

Compound Name: Norfluorocurarine

Cat. No.: B1230234 Get Quote

Norfluorocurarine, a member of the structurally complex Strychnos family of indole alkaloids,

presents a significant challenge for synthetic chemists. Its intricate polycyclic framework has

inspired the development of elegant and efficient synthetic strategies. This guide provides a

comparative analysis of the prominent synthesis routes to norfluorocurarine and its close

structural analogs, with a focus on the key strategies, reaction efficiencies, and experimental

methodologies. The primary route discussed is the total synthesis of (±)-norfluorocurarine
developed by the Vanderwal group, which is compared with synthetic strategies for the closely

related and more widely studied alkaloid, strychnine, developed by the Magnus and Kuehne

groups.

Key Synthetic Strategies
The most direct total synthesis of norfluorocurarine was achieved by Vanderwal and

coworkers.[1][2] A cornerstone of their approach is a base-mediated intramolecular Diels-Alder

(IMDA) reaction of a tryptamine-derived Zincke aldehyde to rapidly construct the tetracyclic

core of the molecule.[1][2][3] This key transformation is followed by a Heck cyclization to

complete the pentacyclic framework.

In contrast, the syntheses of strychnine by the Magnus and Kuehne groups, while not targeting

norfluorocurarine directly, provide valuable insights into alternative approaches for

assembling the characteristic Strychnos scaffold. The Magnus synthesis features a

transannular oxidative cyclization of a stemmadenine-type intermediate to form the C and E
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rings.[1][4] The Kuehne synthesis employs a cationic rearrangement cascade of a tryptophan-

derived intermediate to construct the core structure.[2][5]

Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the Vanderwal synthesis of

norfluorocurarine and the Magnus and Kuehne syntheses of strychnine, focusing on the

construction of the common polycyclic core.

Table 1: Vanderwal Synthesis of (±)-Norfluorocurarine[1]

Step Transformation
Reagents and
Conditions

Yield (%)

1
Allylation of

Tryptamine

Allyl bromide, K₂CO₃,

CH₃CN, 80 °C
95

2
Zincke Aldehyde

Formation

1-(2,4-

Dinitrophenyl)pyridiniu

m chloride, tryptamine

derivative, CH₂Cl₂, rt

88

3
Intramolecular Diels-

Alder Cycloaddition

LiN(SiMe₃)₂, THF, 65

°C
75

4 Heck Cyclization
Pd(OAc)₂, P(o-tol)₃,

Et₃N, CH₃CN, 80 °C
68

5 Deprotection SmI₂, THF/MeOH, rt 85

Overall Yield ~40%

Table 2: Magnus Synthesis of (±)-Strychnine (Core Construction)[1][4]
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Step Transformation
Reagents and
Conditions

Yield (%)

1
Pictet-Spengler

Reaction

Tryptamine, dimethyl

2-ketoglutarate, TFA,

benzene, reflux

78

2
Dieckmann

Condensation
NaH, THF, reflux 85

3 Decarboxylation LiCl, DMSO, 150 °C 92

4
Nine-membered Ring

Formation

ClCO₂Me, NaH, THF;

then DBU, toluene,

reflux

65

5
Transannular

Oxidative Cyclization
Hg(OAc)₂, AcOH, rt 55

Table 3: Kuehne Synthesis of (–)-Strychnine (Core Construction)[2][5]

Step Transformation
Reagents and
Conditions

Yield (%)

1
Condensation/Cationi

c Rearrangement

(S)-Tryptophan methyl

ester derivative, 2,4-

hexadienal, CSA,

benzene, reflux

84

2
Reduction and

Cyclization

1. DIBAL-H, CH₂Cl₂

-78 °C; 2.

NaBH(OAc)₃, AcOH,

CH₂Cl₂, rt

72

3

D-Ring Formation (via

Wieland-Gumlich

aldehyde)

Multiple steps -

Experimental Protocols
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Vanderwal Synthesis: Key Intramolecular Diels-Alder
Cycloaddition[1]
To a solution of the Zincke aldehyde (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an

argon atmosphere was added a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

in THF (1.1 eq). The reaction mixture was stirred at -78 °C for 10 minutes and then warmed to

65 °C and stirred for 12 hours. The reaction was then cooled to room temperature and

quenched with saturated aqueous NH₄Cl. The aqueous layer was extracted with ethyl acetate

(3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous

Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash

column chromatography on silica gel to afford the tetracyclic product.

Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic transformations in the

discussed routes.

Caption: Vanderwal's convergent synthesis of norfluorocurarine.

Caption: Magnus's linear approach to the Strychnos core.

Caption: Kuehne's enantioselective synthesis of strychnine.

Conclusion
The Vanderwal synthesis of norfluorocurarine stands out for its efficiency and convergency,

highlighted by the powerful intramolecular Diels-Alder reaction of a Zincke aldehyde. This

approach allows for the rapid assembly of the complex core structure in a limited number of

steps with a respectable overall yield. The syntheses of strychnine by Magnus and Kuehne,

while longer and employing different key strategies, demonstrate the versatility of approaches

to the Strychnos alkaloid family. The choice of a particular synthetic route will depend on

factors such as the desired stereochemical outcome, availability of starting materials, and

scalability. The detailed experimental protocols and comparative data presented here serve as

a valuable resource for researchers in the fields of organic synthesis and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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